molecular formula C12H19ClN2O B2480346 N-tert-butyl-4-(methylamino)benzamide hydrochloride CAS No. 1909308-83-3

N-tert-butyl-4-(methylamino)benzamide hydrochloride

Cat. No. B2480346
CAS RN: 1909308-83-3
M. Wt: 242.75
InChI Key: DBQJPSSJAKRRJV-UHFFFAOYSA-N
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Description

The study and development of benzamide derivatives and related compounds, such as N-tert-butyl-4-(methylamino)benzamide hydrochloride, have been of interest due to their diverse applications in materials science, pharmaceuticals, and organic synthesis. These compounds often feature in research focused on developing new chemical entities with unique properties or biological activities.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step reactions, including nucleophilic aromatic substitution and condensation processes. For example, polyamides with flexible main-chain ether linkages can be prepared from bis(ether-carboxylic acid) or bis(ether amine) derivatives through phosphorylation reactions with triphenyl phosphite and pyridine, showcasing the complexity and versatility of synthetic strategies in this chemical domain (Hsiao, Yang, & Chen, 2000).

Molecular Structure Analysis

The molecular structure of compounds in this category, such as ortho-linked polyamides or benzamide derivatives, can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses reveal the conformation, stereochemistry, and electronic properties essential for understanding the compound's reactivity and function.

Chemical Reactions and Properties

Benzamide derivatives participate in a range of chemical reactions, influenced by their functional groups and molecular structure. For example, the reactivity can be tailored through modifications at the nitrogen or carbonyl groups, enabling the synthesis of a wide variety of derivatives for different applications. The chemical properties, such as stability, reactivity with nucleophiles, and electrophilic substitution patterns, are crucial for designing synthetic pathways and predicting compound behavior in biological or material contexts.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are determined by the compound's molecular structure. Polymers derived from related monomers can exhibit high thermal stability and solubility in polar solvents, properties that are valuable for applications in materials science (Hsiao, Liou, & Wang, 2009).

Scientific Research Applications

Synthesis and Drug Development

  • N-tert-butyl-4-(methylamino)benzamide hydrochloride derivatives have been explored in the synthesis of potential anticancer drugs. For instance, bis-(4-(tert-butyl)-N-(methylcarbamothioyl) benzamide)-Iron (III) complex has shown promising interactions with enzymes related to cancer, suggesting potential as an anticancer agent (Ruswanto et al., 2021).
  • The compound has been used in the creation of novel benzamide derivatives, such as N-(4-tertbutylphenylcarbamoyl)benzamide, which exhibited cytotoxic activity against HeLa cells, indicating its potential as an anticancer agent (Purwanto et al., 2021).

Molecular Properties and Studies

  • Research into the molecular properties of this compound and its derivatives has been conducted. For instance, studies on the FTIR (Fourier Transform Infrared Spectroscopy) of N-methyl and N-tert-butyl benzamide in various solvents have provided insights into solvent-solute interactions (Jovic et al., 2014).
  • The compound's derivatives have also been used in organogel research, exploring the gelating properties of perylenetetracarboxylic diimides (Wu et al., 2011).

Potential Therapeutic Uses

  • Some derivatives of this compound have shown promise in therapeutic applications. For example, the synthesis of compounds like 3,4,5-trihydroxy-N-alkyl-benzamide derivatives and their subsequent testing on colon carcinoma HCT-116 cells have indicated potential anticancer effects (Chan et al., 2018).

Safety and Hazards

“N-tert-butyl-4-(methylamino)benzamide hydrochloride” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Mechanism of Action

Target of Action

The primary targets of N-tert-butyl-4-(methylamino)benzamide hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and performs its functions.

properties

IUPAC Name

N-tert-butyl-4-(methylamino)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9;/h5-8,13H,1-4H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQJPSSJAKRRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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